2-Bromo-4-isopropoxypyridine
Overview
Description
2-Bromo-4-isopropoxypyridine is an organic compound with the molecular formula C8H10BrNO It is a brominated derivative of pyridine, characterized by the presence of a bromine atom at the second position and an isopropoxy group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-isopropoxypyridine typically involves the bromination of 4-isopropoxypyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-isopropoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are typically used in Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate or cesium carbonate.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Bromo-4-isopropoxypyridine has a wide range of applications in scientific research:
Biology: The compound can be used in the study of biological systems, particularly in the development of enzyme inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of 2-Bromo-4-isopropoxypyridine depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
2-Bromo-4-isopropoxypyridine can be compared with other brominated pyridines and isopropoxypyridines:
2-Bromo-4-methoxypyridine: Similar structure but with a methoxy group instead of an isopropoxy group.
2-Bromo-5-isopropoxypyridine: Bromine atom at the second position and isopropoxy group at the fifth position.
4-Bromo-2-isopropoxypyridine: Bromine atom at the fourth position and isopropoxy group at the second position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Properties
IUPAC Name |
2-bromo-4-propan-2-yloxypyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-6(2)11-7-3-4-10-8(9)5-7/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKIIJYPNGOUMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=NC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801298119 | |
Record name | 2-Bromo-4-(1-methylethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801298119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142194-66-8 | |
Record name | 2-Bromo-4-(1-methylethoxy)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142194-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-(1-methylethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801298119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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